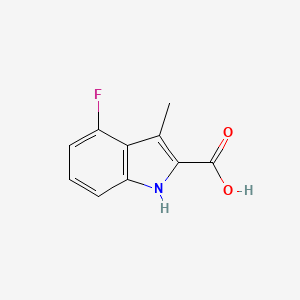

4-fluoro-3-methyl-1H-indole-2-carboxylic acid

Description

Properties

IUPAC Name |

4-fluoro-3-methyl-1H-indole-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO2/c1-5-8-6(11)3-2-4-7(8)12-9(5)10(13)14/h2-4,12H,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CETMTLAHNARHMC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC2=C1C(=CC=C2)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

synthesis of 4-fluoro-3-methyl-1H-indole-2-carboxylic acid

An In-depth Technical Guide to the Synthesis of 4-Fluoro-3-methyl-1H-indole-2-carboxylic acid

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive and scientifically grounded methodology for the , a valuable heterocyclic building block in medicinal chemistry and drug development. The narrative moves beyond a simple recitation of steps to explain the underlying chemical principles, strategic decisions, and mechanistic details that ensure a robust and reproducible synthesis. The core of this guide is a convergent two-part strategy employing the Japp-Klingemann reaction followed by the classical Fischer indole synthesis, culminating in the saponification of the resulting ester. This document is intended for researchers, medicinal chemists, and process development scientists who require a deep, practical understanding of this synthetic route.

Introduction: The Significance of Fluorinated Indoles

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents.[1] The strategic incorporation of fluorine into organic molecules can profoundly enhance pharmacokinetic and physicochemical properties, including metabolic stability, membrane permeability, and binding affinity to target proteins.[2][3][4] Consequently, fluorinated indole derivatives like 4-fluoro-3-methyl-1H-indole-2-carboxylic acid are highly sought-after intermediates for the development of novel therapeutics, particularly in oncology and anti-inflammatory research.[5] This guide details an efficient and reliable pathway to access this specific, highly functionalized indole.

Synthetic Strategy and Retrosynthesis

The chosen synthetic pathway is a robust and well-documented sequence that combines two powerful name reactions to construct the indole core efficiently. The retrosynthetic analysis reveals a logical disconnection approach:

Caption: Overall three-step synthetic workflow.

Detailed Experimental Protocols and Mechanistic Insights

Part I: Synthesis of the Arylhydrazone Intermediate via Japp-Klingemann Reaction

The Japp-Klingemann reaction is a superior method for producing arylhydrazones from β-ketoesters, as it avoids the self-condensation and side-reaction issues that can arise from directly reacting hydrazines with dicarbonyl compounds. [6][7] Protocol:

-

Diazotization: To a stirred solution of 3-fluoroaniline (1.0 eq) in 2.5 M hydrochloric acid at 0-5 °C, add a solution of sodium nitrite (1.05 eq) in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes.

-

Expertise & Experience: The slow, cold addition of sodium nitrite is critical to prevent the decomposition of the unstable nitrous acid and the resulting diazonium salt. This ensures maximum conversion and minimizes the formation of hazardous nitrogen oxides.

-

-

Coupling: In a separate flask, dissolve ethyl 2-methylacetoacetate (1.0 eq) in ethanol and add an aqueous solution of sodium hydroxide to form the enolate. Cool this solution to 0-5 °C.

-

Slowly add the cold diazonium salt solution to the enolate solution. Concurrently, add a saturated solution of sodium acetate to maintain a pH between 5 and 6.

-

Trustworthiness: The pH control is a self-validating step. If the pH becomes too acidic, the coupling is inefficient. If too basic, the diazonium salt decomposes. Maintaining the optimal pH ensures the reaction proceeds cleanly to the azo intermediate.

-

-

Stir the reaction mixture at room temperature for 2-4 hours. The intermediate azo compound will undergo in-situ hydrolytic cleavage of the acetyl group.

-

The resulting phenylhydrazone product typically precipitates from the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.

Mechanism Insight: The reaction proceeds via electrophilic attack of the diazonium salt on the enolate of the β-ketoester. The resulting azo compound is unstable and undergoes base-catalyzed hydrolysis, cleaving the acetyl group to yield the more stable hydrazone. [6][8]

Part II: Fischer Indole Synthesis for Ring Cyclization

This is the key ring-forming step, where the arylhydrazone is cyclized under strong acid catalysis to form the indole core. [9][10] Protocol:

-

Cyclization: Add the dried hydrazone intermediate (1.0 eq) to polyphosphoric acid (PPA, ~10x by weight) or a mixture of sulfuric acid in ethanol.

-

Heat the mixture to 80-100 °C with vigorous stirring for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture and carefully pour it onto crushed ice with stirring.

-

Expertise & Experience: This quenching step is highly exothermic and must be done cautiously. It serves to hydrolyze the PPA and precipitate the organic indole ester product, which is typically insoluble in water.

-

-

Neutralize the aqueous solution with a strong base (e.g., concentrated NaOH or NH₄OH) to a neutral pH.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude ester by column chromatography or recrystallization.

Mechanism of Fischer Indole Synthesis:

Caption: Key mechanistic steps of the Fischer Indole Synthesis.

The reaction begins with the acid-catalyzed tautomerization of the hydrazone to its enehydrazine form. [12]This is followed by a crucial-[9][9]sigmatropic rearrangement, which forms a new carbon-carbon bond. [10]Subsequent cyclization and elimination of an ammonia molecule under acidic conditions yields the final, energetically favorable aromatic indole. [9]

Part III: Saponification to the Final Carboxylic Acid

The final step is a standard ester hydrolysis to yield the target carboxylic acid.

Protocol:

-

Dissolve the purified ethyl 4-fluoro-3-methyl-1H-indole-2-carboxylate (1.0 eq) in a mixture of ethanol and water.

-

Add an excess of sodium hydroxide (2-3 eq) and heat the mixture to reflux for 1-2 hours until the ester is fully consumed (monitor by TLC).

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with a nonpolar solvent (e.g., diethyl ether) to remove any non-acidic impurities.

-

Cool the aqueous layer in an ice bath and acidify to pH 2-3 with cold hydrochloric acid.

-

The final product, 4-fluoro-3-methyl-1H-indole-2-carboxylic acid, will precipitate as a solid.

-

Collect the solid by filtration, wash thoroughly with cold water to remove inorganic salts, and dry in a vacuum oven.

Summary of Reaction Parameters

| Step | Reaction Name | Key Reagents | Solvent | Temperature (°C) | Typical Yield |

| 1 | Japp-Klingemann | 3-Fluoroaniline, NaNO₂, HCl, Ethyl 2-methylacetoacetate | Water/Ethanol | 0-5, then RT | 75-85% |

| 2 | Fischer Indole | Intermediate Hydrazone, Polyphosphoric Acid (PPA) | PPA (neat) | 80-100 | 70-80% |

| 3 | Saponification | Indole Ester, NaOH | Ethanol/Water | Reflux | 90-98% |

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

-

¹H NMR: Expect characteristic signals for the aromatic protons (with splitting patterns influenced by the fluorine atom), the N-H proton (typically a broad singlet), the C3-methyl group (a singlet), and the carboxylic acid proton (a very broad singlet downfield).

-

¹³C NMR & ¹⁹F NMR: Will confirm the presence and position of the fluorine atom and the carbon skeleton.

-

Mass Spectrometry (MS): The molecular ion peak should correspond to the calculated mass of C₁₀H₈FNO₂ (193.17 g/mol ). [13]* Infrared Spectroscopy (IR): Look for characteristic stretches for the N-H bond (~3300 cm⁻¹), the carboxylic acid O-H (broad, ~3000 cm⁻¹), and the C=O bond (~1680 cm⁻¹).

Conclusion

The described multi-step synthesis, centered around the Japp-Klingemann reaction and Fischer indole cyclization, provides a robust, high-yield, and scalable route to 4-fluoro-3-methyl-1H-indole-2-carboxylic acid. By understanding the causality behind each experimental step and the underlying reaction mechanisms, researchers can confidently execute and troubleshoot this synthesis. The resulting fluorinated indole is a valuable platform for further chemical exploration and the development of next-generation pharmaceutical agents.

References

-

Fischer indole synthesis - Wikipedia . Wikipedia. Available at: [Link]

-

Japp–Klingemann reaction - Wikipedia . Wikipedia. Available at: [Link]

-

Fischer Indole Synthesis . Cambridge University Press. Available at: [Link]

-

The Japp‐Klingemann Reaction - ResearchGate . ResearchGate. Available at: [Link]

-

Fischer indole synthesis – Knowledge and References - Taylor & Francis . Taylor & Francis Online. Available at: [Link]

-

New 3H-Indole Synthesis by Fischer's Method. Part I - PMC - NIH . National Center for Biotechnology Information. Available at: [Link]

-

The Japp-Klingemann Reaction - Organic Reactions . Organic Reactions. Available at: [Link]

-

Japp-Klingemann reaction - chemeurope.com . chemeurope.com. Available at: [Link]

-

Synthesis and biological activity of functionalized indole-2-carboxylates, triazino - PubMed . National Center for Biotechnology Information. Available at: [Link]

-

Applications of Fluorine in Medicinal Chemistry - PubMed . National Center for Biotechnology Information. Available at: [Link]

-

PTC-Promoted Japp—Klingmann Reaction for the Synthesis of Indole Derivatives (IV) . MDPI. Available at: [Link]

-

Applications of Fluorine in Medicinal Chemistry - ACS Publications . American Chemical Society Publications. Available at: [Link]

-

Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate - PMC - NIH . National Center for Biotechnology Information. Available at: [Link]

-

6-Fluoro-1H-indole-3-carboxylic acid - PMC - NIH . National Center for Biotechnology Information. Available at: [Link]

-

5-Fluoro-3-methyl-1H-indole-2-carboxylic acid | C10H8FNO2 - PubChem . National Center for Biotechnology Information. Available at: [Link]

- Preparation method of 4-fluoroindole - Google Patents. Google Patents.

-

Full article: The role of fluorine in medicinal chemistry . Taylor & Francis Online. Available at: [Link]

-

1H-Indole-4-carboxylic acid, methyl ester - Organic Syntheses Procedure . Organic Syntheses. Available at: [Link]

-

4-fluoro-1h-indole-3-carboxylic acid (C9H6FNO2) - PubChemLite . PubChemLite. Available at: [Link]

-

Synthesis of 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid - ResearchGate . ResearchGate. Available at: [Link]

Sources

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. tandfonline.com [tandfonline.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]

- 7. organicreactions.org [organicreactions.org]

- 8. Japp-Klingemann_reaction [chemeurope.com]

- 9. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 10. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. 5-Fluoro-3-methyl-1H-indole-2-carboxylic acid | C10H8FNO2 | CID 1132967 - PubChem [pubchem.ncbi.nlm.nih.gov]

physicochemical properties of 4-fluoro-3-methyl-1H-indole-2-carboxylic acid

An In-Depth Technical Guide to the Physicochemical Properties of 4-Fluoro-3-methyl-1H-indole-2-carboxylic Acid

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Fluoro-3-methyl-1H-indole-2-carboxylic acid (CAS: 1417357-90-4), a fluorinated indole derivative of significant interest in medicinal chemistry and drug discovery. Due to the limited availability of experimental data for this specific isomer, this document emphasizes the established methodologies and protocols for determining these critical parameters. We present detailed, field-proven experimental workflows for characterizing solubility, lipophilicity (LogP), and acidity (pKa), alongside standard procedures for spectroscopic identification and stability assessment. This guide is intended to serve as a foundational resource for researchers, enabling robust and reproducible characterization of this and similar novel chemical entities, thereby accelerating drug development timelines.

Introduction: The Strategic Importance of Physicochemical Profiling

4-Fluoro-3-methyl-1H-indole-2-carboxylic acid belongs to the indole class of heterocyclic compounds, a privileged scaffold in numerous approved pharmaceuticals and clinical candidates. The introduction of a fluorine atom can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity, making fluorinated analogs like this compound highly valuable for lead optimization programs.

A thorough understanding of a compound's physicochemical properties is not merely an academic exercise; it is the bedrock upon which successful drug development is built. Properties such as solubility, lipophilicity, and ionization state directly govern a drug's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its bioavailability and therapeutic efficacy. Early and accurate characterization of these parameters is essential to identify potential liabilities, guide formulation strategies, and ensure the generation of reliable data in biological assays.

This guide provides the necessary theoretical grounding and practical, step-by-step protocols to empower researchers to fully characterize 4-Fluoro-3-methyl-1H-indole-2-carboxylic acid.

Molecular and Structural Properties

The foundational step in characterizing any chemical entity is to establish its identity and fundamental molecular properties. These identifiers are critical for literature searches, regulatory submissions, and computational modeling.

Chemical Structure

Figure 1. Chemical Structure of 4-Fluoro-3-methyl-1H-indole-2-carboxylic acid.

Key Identifiers and Predicted Properties

Experimental data for this specific compound is not widely published. The data presented below combines information from chemical suppliers with computationally predicted values, which serve as valuable estimates pending experimental verification.

| Property | Value | Source |

| IUPAC Name | 4-fluoro-3-methyl-1H-indole-2-carboxylic acid | - |

| CAS Number | 1417357-90-4 | Matrix Scientific[1][2], BLDpharm[3] |

| Molecular Formula | C₁₀H₈FNO₂ | Matrix Scientific[1] |

| Molecular Weight | 193.18 g/mol | Matrix Scientific[1] |

| Predicted pKa | 2.33 ± 0.10 (Strongest Acidic) | ChemicalBook (Predicted)[4] |

| Predicted Boiling Point | 416.0 ± 40.0 °C | ChemicalBook (Predicted)[4] |

| Predicted Density | 1.432 ± 0.06 g/cm³ | ChemicalBook (Predicted)[4] |

Note: Predicted values are generated from computational algorithms and should be confirmed experimentally.

Core Physicochemical Properties: Experimental Determination

This section details the methodologies for experimentally determining the most critical physicochemical properties. The causality behind procedural steps is explained to provide a deeper understanding of the validation process.

Aqueous Solubility

Importance: Aqueous solubility is a primary determinant of a drug's dissolution rate and absorption. Poor solubility can lead to low and erratic bioavailability and may cause compound precipitation in in vitro assays, yielding false data.[5]

Methodology: Thermodynamic Shake-Flask Solubility Assay

The "gold standard" for determining thermodynamic or equilibrium solubility involves measuring the concentration of a saturated solution after an extended incubation period.[5] This method provides the most accurate representation of a compound's solubility under equilibrium conditions.

Experimental Protocol:

-

Preparation: Add an excess of solid 4-fluoro-3-methyl-1H-indole-2-carboxylic acid (e.g., 1-2 mg) to a glass vial.

-

Solvent Addition: Add a precise volume (e.g., 1 mL) of the test buffer (e.g., phosphate-buffered saline, pH 7.4) to the vial.

-

Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours. This extended time is crucial to ensure the system reaches a true thermodynamic equilibrium.

-

Phase Separation: Allow the vial to stand, or centrifuge at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess, undissolved solid.

-

Sampling: Carefully withdraw a supernatant aliquot, ensuring no solid particles are disturbed. For highly accurate results, filter the supernatant through a low-binding 0.45 µm filter.[6]

-

Quantification: Dilute the filtrate into a suitable solvent (e.g., acetonitrile/water) and determine the concentration using a validated HPLC-UV or LC-MS method against a standard curve of the compound. The resulting concentration is the thermodynamic solubility.

Diagram 1: Workflow for Thermodynamic Solubility Determination.

Lipophilicity (LogP / LogD)

Importance: Lipophilicity, the measure of a compound's preference for a lipid-like (non-polar) versus an aqueous (polar) environment, is a master parameter in drug action. It influences potency, membrane permeability, metabolic clearance, and toxicity. LogP is the partition coefficient for the neutral species, while LogD is the distribution coefficient at a specific pH, accounting for both neutral and ionized forms.[7]

Methodology: Shake-Flask 1-Octanol/Water Partition Coefficient

This classic and highly reliable method directly measures the partitioning of a compound between water and 1-octanol, a solvent that mimics the lipid bilayer of cell membranes.[8]

Experimental Protocol:

-

Phase Pre-saturation: Vigorously mix equal volumes of 1-octanol and the aqueous buffer (e.g., phosphate buffer, pH 7.4) for 24 hours. Allow the phases to separate completely. This pre-saturation is a critical step to prevent volume changes during the actual experiment.

-

Stock Solution: Prepare a stock solution of the test compound in the aqueous phase (or DMSO if necessary, keeping the final DMSO concentration below 1%).[9]

-

Partitioning: In a vial, combine a precise volume of the pre-saturated 1-octanol (e.g., 2 mL) and an equal volume of the pre-saturated aqueous phase containing the test compound.

-

Equilibration: Shake the vial gently for 2-4 hours at a controlled temperature to allow the compound to partition between the two phases. Avoid vigorous shaking which can cause emulsions.[10]

-

Phase Separation: Centrifuge the vial at a moderate speed (e.g., 3,000 rpm for 10 minutes) to ensure a sharp and clean separation of the two layers.

-

Quantification: Carefully sample both the upper (1-octanol) and lower (aqueous) phases. Analyze the concentration of the compound in each phase (C_oct and C_aq) by HPLC-UV or LC-MS.

-

Calculation: The LogD is calculated using the formula: LogD = log₁₀(C_oct / C_aq).

Dissociation Constant (pKa)

Importance: The pKa is the pH at which a compound exists as 50% ionized and 50% neutral. Since the ionization state dramatically affects a compound's solubility, permeability, and receptor binding, knowing the pKa is non-negotiable in drug development.[11] For 4-fluoro-3-methyl-1H-indole-2-carboxylic acid, the carboxylic acid group is the primary acidic center, while the indole N-H is very weakly acidic.

Methodology: Potentiometric Titration

This is a highly accurate method that involves monitoring the pH of a solution of the compound as a titrant (a strong base, like NaOH) is added incrementally. The pKa is determined from the inflection point of the resulting titration curve.[12]

Experimental Protocol:

-

Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent, typically water or a co-solvent system (e.g., water/methanol) if solubility is low.

-

Titration Setup: Place the solution in a temperature-controlled beaker with a calibrated pH electrode and a magnetic stirrer.

-

Titration: Add small, precise aliquots of a standardized NaOH solution (e.g., 0.1 M) using a micro-burette.

-

Data Recording: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis). The pKa corresponds to the pH at the half-equivalence point (the midpoint of the steepest part of the titration curve). Advanced software can determine the pKa by analyzing the first or second derivative of the curve.

Diagram 3: Logical Overview of a Forced Degradation Study.

Conclusion

4-Fluoro-3-methyl-1H-indole-2-carboxylic acid is a promising scaffold for pharmaceutical research. While comprehensive experimental data remains to be broadly published, this guide provides the authoritative framework and validated protocols necessary for its complete physicochemical characterization. By systematically applying these methodologies for determining solubility, lipophilicity, pKa, and stability, researchers can generate the high-quality, reproducible data essential for making informed decisions in the drug discovery and development pipeline. The experimental determination of these properties is a critical next step in unlocking the full potential of this molecule.

References

-

LogP / LogD shake-flask method. (2024). Protocols.io. [Link]

-

Ciura, K., Dziomba, S., Nowak, P., & Markuszewski, M. J. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]

-

LogP / LogD shake-flask method v1. (2021). ResearchGate. [Link]

-

Aqueous Solubility Determination Guide. (2019). Scribd. [Link]

-

Ruiz, A., et al. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. European Journal of Pharmaceutical Sciences. [Link]

-

Lin, M., et al. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Journal of Visualized Experiments. [Link]

-

Aqueous Solubility. (n.d.). Creative Biolabs. [Link]

-

Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International. [Link]

-

A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific. [Link]

-

Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2024). ResolveMass. [Link]

-

Hinman, R. L., & Lang, J. (1964). The Protonation of Indoles. Basicity Studies. The Dependence of Acidity Functions on Indicator Structure. Journal of the American Chemical Society. [Link]

-

Hendriksen, B. A., et al. (2009). Development of Methods for the Determination of pKa Values. PMC - NIH. [Link]

-

Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. [Link]

-

Shinde, et al. (2016). Forced Degradation Studies. MedCrave online. [Link]

-

Indole-3-Carboxylic Acid. (n.d.). PubChem. [Link]

-

Fugu, M., & Avdeef, A. (2021). Biorelevant pKa (37°C) predicted from the 2D structure of the molecule and its pKa at 25°C. European Journal of Pharmaceutical Sciences. [Link]

-

Calculated logP values for investigated compounds. (n.d.). ResearchGate. [Link]

-

Smonou, I. (2022). Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. MDPI. [Link]

-

2-(4-Fluorophenyl)-3-methyl-1H-indole. (2011). PMC - NIH. [Link]

-

5-Fluoro-3-methyl-1H-indole-2-carboxylic acid. (n.d.). PubChem. [Link]

-

Determination of p K a values of fluorocompounds in water using 19 F NMR. (2021). ResearchGate. [Link]

-

Zhang, Y., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry. [Link]

-

Theoretical studies on the pKa values of perfluoroalkyl carboxylic acids. (2008). ResearchGate. [Link]

-

5-Fluoro-3-(1H-indol-3-ylmethyl). (2023). NIH. [Link]

-

6-Fluoro-1H-indole-3-carboxylic acid. (2012). PMC - NIH. [Link]

Sources

- 1. matrixscientific.com [matrixscientific.com]

- 2. 1417357-90-4 Cas No. | 4-Fluoro-3-methyl-1H-indole-2-carboxylic acid | Matrix Scientific [matrixscientific.com]

- 3. 1417357-90-4|4-Fluoro-3-methyl-1H-indole-2-carboxylic acid|BLD Pharm [bldpharm.com]

- 4. 4-fluoro-7-Methyl-1H-Indole-3-carboxylic acid CAS#: 1268053-38-8 [m.chemicalbook.com]

- 5. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. LogP / LogD shake-flask method [protocols.io]

- 10. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]

- 11. Biorelevant pKa (37°C) predicted from the 2D structure of the molecule and its pKa at 25°C - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Fluorination of Indole-2-Carboxylic Acids: A Technical Guide to Unlocking Potent Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the landscape of modern medicinal chemistry, the indole scaffold stands as a privileged structure, forming the backbone of numerous natural products and synthetic drugs.[1] Its inherent biological activity is vast and varied, ranging from anticancer to antiviral and anti-inflammatory properties.[2] The strategic incorporation of fluorine into this versatile scaffold, particularly in the form of fluorinated indole-2-carboxylic acids, has emerged as a powerful strategy to modulate and enhance these therapeutic effects.[3][4] Fluorine's unique properties—its small size, high electronegativity, and ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[5][6][7] This in-depth technical guide will dissect the biological activities of fluorinated indole-2-carboxylic acids, providing insights into their mechanisms of action, structure-activity relationships, and the experimental methodologies used to evaluate their therapeutic potential.

Antiviral Activity: Targeting HIV-1 Integrase

A significant area of investigation for fluorinated indole-2-carboxylic acids is their potential as antiviral agents, specifically as inhibitors of HIV-1 integrase.[8] This essential viral enzyme catalyzes the insertion of the viral DNA into the host cell's genome, a critical step for viral replication.[9][10][11]

Mechanism of Action

Indole-2-carboxylic acid derivatives have been shown to inhibit the strand transfer step of HIV-1 integrase.[8][12] The mechanism of action involves the chelation of two magnesium ions (Mg²⁺) within the active site of the integrase enzyme by the indole core and the C2 carboxyl group.[12][13][14] This chelation prevents the enzyme from effectively binding to and processing the viral DNA, thereby halting the integration process.

Fluorination of the indole scaffold has been demonstrated to significantly enhance this inhibitory activity. For instance, the introduction of a halogenated benzene ring at the C6 position of the indole can lead to favorable π-π stacking interactions with the viral DNA, further stabilizing the inhibitor-enzyme complex.[12][13]

Structure-Activity Relationship (SAR)

Systematic structural modifications of the indole-2-carboxylic acid scaffold have revealed key insights into their anti-HIV-1 integrase activity:

-

Fluorination: The position and number of fluorine substituents on the indole ring and its appendages can dramatically impact potency. For example, in a series of indole-2-carboxylic acid derivatives, compound 17a , featuring a C6 halogenated benzene ring, exhibited a marked inhibitory effect on integrase with an IC₅₀ value of 3.11 μM.[12][13][15]

-

C3 Substitution: The introduction of a long branch at the C3 position of the indole core can enhance interactions with a hydrophobic cavity near the active site of the integrase, leading to a significant increase in inhibitory effect.[8] Further optimization of this class of compounds led to the development of derivative 20a , which demonstrated a remarkable increase in integrase inhibitory effect with an IC₅₀ value of 0.13 μM.[8][14]

| Compound | Key Structural Features | HIV-1 Integrase IC₅₀ (µM) |

| 1 | Indole-2-carboxylic acid | 32.37[13] |

| 17a | C6-halogenated benzene ring | 3.11[12][13][15] |

| 20a | Optimized C3 long branch | 0.13[8][14] |

Experimental Protocol: In Vitro HIV-1 Integrase Strand Transfer Assay

This assay is designed to measure the ability of a compound to inhibit the strand transfer reaction catalyzed by HIV-1 integrase.

Materials:

-

Streptavidin-coated 96-well plates

-

Biotinylated double-stranded (DS) DNA oligonucleotide mimicking the HIV-1 LTR

-

Target substrate (TS) DNA

-

Recombinant HIV-1 integrase enzyme

-

Assay buffer (containing Mg²⁺)

-

Wash buffer

-

HRP-labeled antibody against the TS DNA

-

TMB substrate

-

Stop solution

Step-by-Step Methodology:

-

Plate Preparation: Coat the streptavidin-coated 96-well plate with the biotinylated DS LTR DNA. This allows the viral DNA substrate to be immobilized on the plate.

-

Blocking: Block the remaining protein-binding sites on the plate to prevent non-specific binding.

-

Enzyme Binding: Add the recombinant HIV-1 integrase to the wells. The integrase will bind to the immobilized LTR DNA.

-

Inhibitor Incubation: Add the fluorinated indole-2-carboxylic acid derivatives at various concentrations to the wells and incubate.

-

Strand Transfer Reaction: Add the target substrate (TS) DNA to initiate the strand transfer reaction. If the inhibitor is effective, the integration of the LTR DNA into the TS DNA will be blocked.

-

Detection: Detect the integrated product using an HRP-labeled antibody that specifically recognizes the TS DNA.

-

Signal Generation: Add the TMB substrate. The HRP enzyme will convert the TMB into a colored product.

-

Quantification: Stop the reaction and measure the absorbance at 450 nm. A decrease in absorbance compared to the control (no inhibitor) indicates inhibition of the integrase activity.

Caption: EGFR Signaling Pathway and Inhibition.

Anti-inflammatory Activity: Modulation of the COX-2 Pathway

Indole derivatives have long been recognized for their anti-inflammatory properties, with indomethacin being a well-known non-steroidal anti-inflammatory drug (NSAID). [1]Fluorinated indole-2-carboxylic acids are being investigated as a new generation of anti-inflammatory agents with potentially improved efficacy and safety profiles. [16][17]

Mechanism of Action

The primary mechanism of anti-inflammatory action for many indole derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2. [18]

-

COX-2 and Inflammation: COX-2 is upregulated at sites of inflammation and catalyzes the conversion of arachidonic acid to prostaglandins, which are key mediators of pain, fever, and inflammation. [2]* Selective Inhibition: Selective inhibition of COX-2 over the constitutive isoform, COX-1 (which is involved in maintaining the gastric mucosa), is a key goal in the development of safer NSAIDs.

While direct quantitative data for fluorinated indole-2-carboxylic acids as COX-2 inhibitors is still emerging, related fluorinated compounds have shown potent and selective COX-2 inhibition. For example, certain fluorinated triarylpyrazoles exhibit excellent COX-2 inhibitory efficacy (IC₅₀ = 0.049 - 0.057 µmol/L) and high selectivity over COX-1. [19]This suggests that the fluorinated indole-2-carboxylic acid scaffold holds significant promise in this therapeutic area.

Structure-Activity Relationship (SAR)

The anti-inflammatory activity and COX-2 selectivity of indole derivatives are influenced by their structural features:

-

Fluorination: The introduction of fluorine can enhance COX-2 inhibitory activity. In a series of benzo[d]thiazole analogs, a benzyloxy analog with meta- and para-fluorine substitution on the phenyl ring showed the highest COX-2 inhibitory activity (IC₅₀ = 0.28 µM), comparable to celecoxib. [5]* Carboxylic Acid Moiety: While the carboxylic acid group is important for the activity of many NSAIDs, its modification or masking can lead to increased COX-2 selectivity and reduced gastrointestinal side effects. [11]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic in vivo model for evaluating the acute anti-inflammatory activity of new compounds. [17] Materials:

-

Male Wistar rats

-

Carrageenan solution (1% in saline)

-

Fluorinated indole-2-carboxylic acid derivatives

-

Vehicle (e.g., saline, carboxymethyl cellulose)

-

Parenteral administration equipment

-

Plethysmometer or calipers

Step-by-Step Methodology:

-

Animal Acclimatization: Acclimatize the rats to the laboratory conditions for a week before the experiment.

-

Fasting: Fast the animals overnight before the experiment with free access to water.

-

Compound Administration: Administer the fluorinated indole-2-carboxylic acid derivatives orally or intraperitoneally at different doses. A control group receives the vehicle, and a positive control group receives a standard NSAID like indomethacin.

-

Inflammation Induction: After a specific time (e.g., 1 hour) to allow for drug absorption, inject a small volume of carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer or paw thickness with calipers at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group. A significant reduction in paw swelling indicates anti-inflammatory activity.

Caption: COX-2 Pathway in Inflammation and its Inhibition.

Conclusion and Future Perspectives

The strategic incorporation of fluorine into the indole-2-carboxylic acid scaffold represents a highly promising avenue for the development of novel therapeutics with enhanced biological activity. The evidence presented in this guide highlights the significant potential of these compounds as antiviral, anticancer, and anti-inflammatory agents. The ability of fluorine to fine-tune the physicochemical and pharmacokinetic properties of these molecules provides a powerful tool for medicinal chemists to optimize lead compounds and address challenges such as drug resistance and side effects.

Future research in this area should focus on:

-

Expanding the Structure-Activity Relationship: A more comprehensive understanding of how different fluorination patterns and substitutions on the indole-2-carboxylic acid core affect a wider range of biological targets is needed.

-

Elucidating Detailed Mechanisms: Further studies are required to fully understand the intricate molecular interactions between these compounds and their biological targets, which will aid in the rational design of more potent and selective inhibitors.

-

In Vivo Efficacy and Safety Profiling: Promising lead compounds identified in vitro must be rigorously evaluated in preclinical animal models to assess their in vivo efficacy, pharmacokinetics, and safety profiles.

The continued exploration of fluorinated indole-2-carboxylic acids holds great promise for the discovery and development of next-generation therapies for a variety of human diseases.

References

- Abdellatif, K. R. A., et al. (2020). Design, synthesis, and structure-activity relationship study of novel indole-2-carboxamide derivatives as anti-inflammatory agents for the treatment of sepsis. Journal of Medicinal Chemistry, 59(11), 5410-5426.

- Baselga, J. (2002). Why the epidermal growth factor receptor? The rationale for cancer therapy. The Oncologist, 7 Suppl 4, 2-8.

- Estevão, M. S., et al. (2022). Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years. European Journal of Medicinal Chemistry, 230, 114115.

- Filler, R., & Saha, R. (2009). Fluorine in medicinal chemistry: a century of progress and a 60-year retrospective of selected highlights. Future Medicinal Chemistry, 1(5), 777-791.

- Gribble, G. W. (2010). Indole ring synthesis: from natural products to drug discovery. John Wiley & Sons.

- Hynes, N. E., & Lane, H. A. (2005). ERBB receptors and cancer: the complexity of targeted inhibitors.

- Katlama, C., et al. (2004). Efficacy and safety of etravirine in treatment-experienced HIV-1-infected patients: 48-week results of a phase IIb trial. AIDS, 18(10), 1413-1422.

- Kwak, J. H., et al. (2010). Structure-activity relationship of indoline-2-carboxylic acid N-(substituted)phenylamide derivatives. Bioorganic & Medicinal Chemistry Letters, 20(15), 4620-4623.

- LaMontagne, K. R., et al. (2014). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 4(94), 52255-52283.

- Mendelsohn, J., & Baselga, J. (2000). The EGF receptor family as targets for cancer therapy. Oncogene, 19(56), 6550-6565.

- Nargund, L. V. G., et al. (2013). Synthesis of substituted fluoro indole derivatives as anti-inflammatory agents. American Journal of PharmTech Research, 3(4), 635-643.

- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.

- Pommier, Y., Johnson, A. A., & Marchand, C. (2005). Integrase inhibitors to treat HIV/AIDS. Nature Reviews Drug Discovery, 4(3), 236-248.

- Shaker, O. G., et al. (2018). Design, synthesis, and biological evaluation of 2-(4-(methylsulfonyl) phenyl) indole derivatives with promising COX-2 inhibitory activity. Journal of Applied Pharmaceutical Science, 8(11), 001-008.

- Tintu, I., et al. (2014). Interactions of selected indole derivatives with COX-2 and their in silico structure modifications towards the development of novel NSAIDs. Journal of Biomolecular Structure and Dynamics, 32(11), 1855-1863.

- Wang, J., et al. (2010). Fluorine in pharmaceutical industry: fluorine-containing drugs introduced to the market in the last decade (2001–2011). Chemical Reviews, 114(5), 2432-2506.

- Wuest, F., et al. (2009).

- Yilmaz, I., & Kucukoglu, K. (2022). Design and synthesis of novel quinazolinones conjugated ibuprofen, indole acetamide, or thioacetohydrazide as selective COX-2 inhibitors: anti-inflammatory, analgesic and anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1366-1380.

- Zhang, R. H., et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules, 28(24), 8020.

- Zhou, Y., et al. (2016). Next generation of fluorine-containing pharmaceuticals, compounds currently in phase II–III clinical trials of major pharmaceutical companies: new structural trends and therapeutic areas. Chemical Reviews, 116(2), 422-518.

- Zíadi, A., et al. (2022). Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors. RSC Medicinal Chemistry, 13(3), 277-297.

- Kour, G., et al. (2024). Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB.

-

Creative Biolabs. (n.d.). Carrageenan Induced Paw Edema Model. Retrieved from [Link]

-

Roche. (n.d.). MTT Assay Protocol. Retrieved from [Link]

- Kwak, J. H., et al. (2010). Structure-activity relationship of indoline-2-carboxylic acid N-(substituted)phenylamide derivatives. Bioorganic & Medicinal Chemistry Letters, 20(15), 4620-4623.

- Zhao, D., et al. (2014). Synthesis of 5-Substituted Indole-2,3-dione. Journal of Chemical and Pharmaceutical Research, 6(7), 777-779.

- He, Y., et al. (2024).

- Klippstein, R., & D. A. D. (2002). Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors. Proceedings of the National Academy of Sciences, 99(12), 7957-7961.

- Piscitelli, F., et al. (2021). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 11(49), 30985-31015.

- Nosova, E. V., et al. (2018). Fluorine-containing indoles: Synthesis and biological activity. Journal of Fluorine Chemistry, 212, 51-106.

- Singh, U. P., & Singh, R. K. (2018). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. Current Drug Discovery Technologies, 15(2), 90-117.

- Zhou, Q., et al. (2026). Design, synthesis, antimicrobial activity and structure-activity relationships of indole-2-carboxylic acid derivatives. Journal of Molecular Structure, 1311, 138133.

- Zhang, R. H., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Advances, 14(13), 9005-9015.

-

Zhang, R. H., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Advances. Retrieved from [Link]

- Al-Qaisi, Z. A. I., et al. (2021). Synthesis and antitumour evaluation of indole-2-carboxamides against paediatric brain cancer cells. Scientific Reports, 11(1), 1-14.

- Winter, C. A., Risley, E. A., & Nuss, G. W. (1962). Carrageenin-induced edema in hind paw of the rat as an assay for anti-inflammatory drugs. Proceedings of the Society for Experimental Biology and Medicine, 111(3), 544-547.

-

Zhang, R. H., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. ResearchGate. Retrieved from [Link]

-

Zhang, R. H., et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. PubMed. Retrieved from [Link]

-

Nosova, E. V., et al. (2018). Structures of some bioactive fluorinated indole derivatives. ResearchGate. Retrieved from [Link]

- Singh, P., & Kumar, A. (2014). Evaluation of Carrageenan induced anti-inflammatory activity of ethanolic extract of bark of Ficus virens Linn. in swiss albino mice. The Journal of Phytopharmacology, 3(3), 195-198.

- Hawash, M. M., et al. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. Molecules, 27(16), 5243.

- Wang, L., et al. (2016). Synthesis, structure-activity relationship studies and biological evaluation of novel 2,5-disubstituted indole derivatives as anticancer agents. European Journal of Medicinal Chemistry, 124, 367-376.

- Hawash, M., et al. (2023).

- Kumar, A., et al. (2023). Structure activity relationship for anticancer activities of spirooxindole derivatives: A comprehensive review. European Journal of Medicinal Chemistry, 258, 115598.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D1MD00280E [pubs.rsc.org]

- 6. Structure-activity relationship of indoline-2-carboxylic acid N-(substituted)phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. diva-portal.org [diva-portal.org]

- 8. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. xpressbio.com [xpressbio.com]

- 11. tandfonline.com [tandfonline.com]

- 12. researchgate.net [researchgate.net]

- 13. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]

- 14. semanticscholar.org [semanticscholar.org]

- 15. 5-Fluoroindole synthesis - chemicalbook [chemicalbook.com]

- 16. Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 17. japsonline.com [japsonline.com]

- 18. semanticscholar.org [semanticscholar.org]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-Fluoro-3-methyl-1H-indole-2-carboxylic acid: Discovery, Synthesis, and Applications

Introduction: The Strategic Importance of Fluorinated Indoles in Modern Drug Discovery

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Its unique electronic properties and ability to participate in various biological interactions have made it a cornerstone of pharmaceutical research. The strategic introduction of fluorine atoms into organic molecules is a well-established strategy to modulate their physicochemical and biological properties, such as metabolic stability, lipophilicity, and binding affinity.[2][3] Consequently, fluoro-substituted indoles have emerged as a particularly valuable class of compounds in the quest for novel therapeutics. This guide provides an in-depth technical overview of a specific, yet important, member of this family: 4-fluoro-3-methyl-1H-indole-2-carboxylic acid. We will explore its likely historical synthetic origins, detail the robust and validated methodologies for its preparation, and discuss its potential applications in the field of drug development.

Postulated Discovery and Synthetic Evolution: A Journey Through Classic Reactions

While a singular "discovery" paper for 4-fluoro-3-methyl-1H-indole-2-carboxylic acid is not prominent in the literature, its synthesis can be confidently postulated through the application of time-honored and reliable synthetic strategies for indole formation. The most logical and efficient pathway to this molecule is a two-step sequence involving the Japp-Klingemann reaction followed by the Fischer indole synthesis.[4][5] This approach offers a high degree of control and versatility, making it a cornerstone of indole chemistry.

The Foundational Chemistry: Japp-Klingemann and Fischer Indole Synthesis

The Japp-Klingemann reaction , first reported in the late 19th century, is a classic method for the synthesis of hydrazones from β-keto-esters and aryl diazonium salts.[4] This reaction is pivotal as it provides the direct precursor for the subsequent cyclization.

The Fischer indole synthesis , discovered by Emil Fischer in 1883, is arguably the most famous and widely used method for constructing the indole ring.[5] It involves the acid-catalyzed cyclization of an arylhydrazone, with the elimination of ammonia.[5] The versatility of this reaction allows for the synthesis of a vast array of substituted indoles.

A Plausible Synthetic Blueprint for 4-Fluoro-3-methyl-1H-indole-2-carboxylic acid

The synthesis of 4-fluoro-3-methyl-1H-indole-2-carboxylic acid logically commences with the diazotization of 3-fluoroaniline, followed by a Japp-Klingemann reaction with ethyl 2-methylacetoacetate to form the key hydrazone intermediate. Subsequent Fischer indole cyclization of this intermediate, followed by ester hydrolysis, yields the target molecule.

Overall Synthetic Workflow

Sources

- 1. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - Google Patents [patents.google.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. WO2014162319A2 - Oxindole compounds, solvent-free synthesis and use thereof - Google Patents [patents.google.com]

A Technical Guide to the Spectroscopic Characterization of 4-Fluoro-3-methyl-1H-indole-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the expected spectroscopic data for 4-fluoro-3-methyl-1H-indole-2-carboxylic acid, a compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of published experimental spectra for this specific molecule, this document synthesizes data from structurally analogous compounds and fundamental spectroscopic principles to present a comprehensive and predictive characterization. We will delve into the anticipated features of its Nuclear Magnetic Resonance (¹H, ¹³C, and ¹⁹F NMR), Infrared (IR), and Mass Spectrometry (MS) data. The rationale behind the interpretation of these spectra is explained to provide a robust framework for researchers working with this and related molecular scaffolds.

Introduction: The Significance of Spectroscopic Analysis in Drug Discovery

In the landscape of modern drug development, the unambiguous structural elucidation of novel chemical entities is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the cornerstones of this analytical process. For heterocyclic compounds like 4-fluoro-3-methyl-1H-indole-2-carboxylic acid, which represent a privileged scaffold in medicinal chemistry, a thorough understanding of their spectroscopic signatures is crucial for confirming identity, purity, and for providing insights into their electronic and structural properties. This guide serves as a detailed reference for the interpretation of the key spectroscopic data pertinent to this molecule.

Molecular Structure and Key Features

To comprehend the spectroscopic data, a foundational understanding of the molecule's structure is essential. 4-fluoro-3-methyl-1H-indole-2-carboxylic acid comprises an indole core, substituted with a fluorine atom at the 4-position, a methyl group at the 3-position, and a carboxylic acid at the 2-position.

Diagram: Molecular Structure of 4-fluoro-3-methyl-1H-indole-2-carboxylic acid

Structure of 4-fluoro-3-methyl-1H-indole-2-carboxylic acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. The expected chemical shifts (in ppm, relative to TMS) in a solvent like DMSO-d₆ are detailed below.

| Proton | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Rationale |

| N-H | ~11.5 - 12.5 | broad singlet | - | The acidic proton on the indole nitrogen is typically deshielded and appears as a broad singlet. |

| COOH | ~13.0 | broad singlet | - | The carboxylic acid proton is highly deshielded and often exchanges, leading to a broad signal. |

| H-5 | ~7.0 - 7.2 | triplet | J(H5,H6) ≈ 8.0, J(H5,F4) ≈ 8.0 | This proton is coupled to both H-6 and the fluorine at position 4, resulting in a triplet of doublets, which may appear as a triplet if the coupling constants are similar. |

| H-6 | ~7.2 - 7.4 | triplet | J(H6,H5) ≈ 8.0, J(H6,H7) ≈ 8.0 | Coupled to both H-5 and H-7, this proton will appear as a triplet. |

| H-7 | ~7.5 - 7.7 | doublet | J(H7,H6) ≈ 8.0 | This proton is primarily coupled to H-6, giving a doublet. |

| C₃-CH₃ | ~2.3 - 2.5 | singlet | - | The methyl protons are in a relatively shielded environment and will appear as a singlet. |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The presence of the electronegative fluorine atom will have a significant impact on the chemical shifts of the aromatic carbons through C-F coupling.

| Carbon | Expected Chemical Shift (ppm) | ¹J(C,F) (Hz) | ²J(C,F) (Hz) | ³J(C,F) (Hz) | Rationale |

| C=O | ~165 - 170 | - | - | - | The carboxylic acid carbonyl carbon is highly deshielded. |

| C-2 | ~130 - 135 | - | - | ~3-5 | This carbon is part of the pyrrole ring and is attached to the carboxylic acid. |

| C-3 | ~110 - 115 | - | ~3-5 | - | The carbon bearing the methyl group. |

| C-3a | ~125 - 130 | - | - | ~8-10 | A quaternary carbon at the ring junction. |

| C-4 | ~155 - 160 | ~240-250 | - | - | Directly attached to the fluorine, this carbon will be significantly deshielded and show a large one-bond coupling constant. |

| C-5 | ~115 - 120 | - | ~20-25 | - | This carbon will show a two-bond coupling to fluorine. |

| C-6 | ~120 - 125 | - | - | ~3-5 | A standard aromatic carbon. |

| C-7 | ~110 - 115 | - | - | - | An aromatic carbon adjacent to the pyrrole nitrogen. |

| C-7a | ~135 - 140 | - | ~10-15 | - | A quaternary carbon at the ring junction, showing a two-bond coupling to fluorine. |

| C₃-CH₃ | ~10 - 15 | - | - | - | The methyl carbon is in a shielded region. |

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for observing fluorine-containing compounds. For 4-fluoro-3-methyl-1H-indole-2-carboxylic acid, a single resonance is expected. The chemical shift will be influenced by the electronic environment of the indole ring. Based on data for similar 4-fluoroindole derivatives, the chemical shift is anticipated to be in the range of -120 to -125 ppm (relative to CFCl₃). The signal will likely appear as a multiplet due to coupling with the neighboring aromatic protons, primarily H-5.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of 4-fluoro-3-methyl-1H-indole-2-carboxylic acid is expected to show several characteristic absorption bands.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Description |

| O-H (Carboxylic Acid) | 3300 - 2500 | Strong, Broad | The O-H stretch of the carboxylic acid dimer is very broad due to hydrogen bonding. |

| N-H (Indole) | ~3400 | Medium, Sharp | The N-H stretch of the indole ring. |

| C=O (Carboxylic Acid) | 1700 - 1680 | Strong, Sharp | The carbonyl stretch of the conjugated carboxylic acid. |

| C=C (Aromatic) | 1600 - 1450 | Medium to Strong | Stretching vibrations of the aromatic indole ring. |

| C-F | 1100 - 1000 | Strong | The carbon-fluorine stretching vibration. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Molecular Ion

The nominal molecular weight of 4-fluoro-3-methyl-1H-indole-2-carboxylic acid (C₁₀H₈FNO₂) is 193.18 g/mol . In a high-resolution mass spectrum (HRMS), the exact mass would be observed. The molecular ion peak (M⁺) in an electron ionization (EI) spectrum is expected to be prominent.

Fragmentation Pattern

The fragmentation of indole derivatives is well-documented. For 4-fluoro-3-methyl-1H-indole-2-carboxylic acid, the following key fragmentation pathways are anticipated:

-

Loss of H₂O: A peak at m/z 175 corresponding to the loss of a water molecule from the carboxylic acid.

-

Loss of COOH: A significant peak at m/z 148 resulting from the cleavage of the carboxylic acid group.

-

Loss of CO: Subsequent loss of carbon monoxide from the [M-OH]⁺ fragment could lead to a peak at m/z 147.

Diagram: Predicted Mass Spectrometry Fragmentation of 4-fluoro-3-methyl-1H-indole-2-carboxylic acid

Key fragmentation pathways for the title compound.

Experimental Protocols: A General Approach

While specific instrument parameters will vary, the following provides a general methodology for acquiring the spectroscopic data discussed.

NMR Spectroscopy

-

Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

-

¹H NMR: Acquire a standard one-dimensional proton spectrum. Key parameters include a sufficient number of scans for good signal-to-noise, a spectral width covering the expected chemical shift range, and a relaxation delay of at least 1-2 seconds.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

¹⁹F NMR: Acquire a one-dimensional fluorine spectrum.

-

2D NMR: For unambiguous assignment, correlation experiments such as COSY (¹H-¹H), HSQC (¹H-¹³C), and HMBC (¹H-¹³C long-range) should be performed.

IR Spectroscopy

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is most common. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared.

-

Data Acquisition: Record the spectrum, typically over the range of 4000-400 cm⁻¹.

Mass Spectrometry

-

Ionization: For a volatile and thermally stable compound, Electron Ionization (EI) is a standard method. For less stable compounds, Electrospray Ionization (ESI) may be preferred.

-

Analysis: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio of the resulting ions is measured.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the key spectroscopic features of 4-fluoro-3-methyl-1H-indole-2-carboxylic acid. By leveraging data from analogous structures and fundamental principles, we have outlined the expected NMR, IR, and MS characteristics. This information is intended to be a valuable resource for researchers in the synthesis, purification, and characterization of this and related indole derivatives, thereby supporting the advancement of drug discovery and development programs.

References

-

NIST Chemistry WebBook, SRD 69: Data for 1H-Indole-2-carboxylic acid, 1-methyl-. [Link]

-

J&K Scientific: 4-Fluoro-1H-indole-7-carboxylic acid product page. [Link]

-

PubChem: 5-Fluoro-3-methyl-1H-indole-2-carboxylic acid compound summary. [Link]

-

Chemistry LibreTexts: Spectroscopy of Carboxylic Acid Derivatives. [Link]

-

Chemistry LibreTexts: Mass Spectrometry - Fragmentation Patterns. [Link]

-

Spectroscopy Online: The C=O Bond, Part III: Carboxylic Acids. [Link]

A Technical Guide to Investigating the Therapeutic Potential of 4-fluoro-3-methyl-1H-indole-2-carboxylic acid

Abstract

The indole nucleus represents a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1][2] Its inherent ability to interact with a multitude of biological targets has rendered it a focal point in the quest for novel therapeutics.[3] This guide focuses on a specific, yet under-explored derivative, 4-fluoro-3-methyl-1H-indole-2-carboxylic acid, to delineate a strategic approach for identifying and validating its potential therapeutic targets. The introduction of fluorine at the 4-position can significantly alter the molecule's electronic properties and metabolic stability, potentially enhancing its binding affinity and pharmacokinetic profile.[4] This document provides a comprehensive framework for researchers, outlining plausible target classes based on the extensive literature on related indole-2-carboxylic acid derivatives and furnishing detailed, actionable protocols for target validation.

The Indole Scaffold: A Foundation for Diverse Biological Activity

The indole ring system is a versatile heterocyclic motif that is a cornerstone of modern drug discovery.[2][5] Its planar structure and electron-rich nature facilitate a range of non-covalent interactions, including hydrogen bonding and π-π stacking, which are crucial for binding to biological macromolecules.[1] Consequently, indole derivatives have been successfully developed as anticancer, antiviral, anti-inflammatory, and neuroprotective agents.[1][5][6] The carboxylic acid moiety at the 2-position, as seen in our compound of interest, often acts as a key pharmacophore, participating in crucial interactions within enzyme active sites or receptor binding pockets.[7][8]

Prioritized Potential Therapeutic Targets for 4-fluoro-3-methyl-1H-indole-2-carboxylic acid

Based on the established activities of structurally analogous indole-2-carboxylic acids and other substituted indoles, we have identified three high-priority target classes for initial investigation:

-

Oncological Targets: Cancer remains a primary area where indole-based compounds have shown significant promise.[1][9]

-

Viral Enzymes: The unique chelating properties of the indole-2-carboxylic acid scaffold make it a prime candidate for targeting viral metalloenzymes.[7][10]

-

Neuro-inflammatory Enzymes: Indole derivatives have demonstrated potential in modulating enzymes implicated in neurodegenerative diseases.[6]

The following sections will delve into the rationale and experimental validation strategies for each of these target classes.

Target Class I: Oncology

The indole scaffold is a recurring motif in a multitude of anticancer agents, targeting various aspects of cancer cell pathophysiology, from uncontrolled proliferation to survival and metastasis.[1][9]

Proposed Target: Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO)

Rationale: IDO1 and TDO are key enzymes in the kynurenine pathway of tryptophan metabolism and are recognized as significant targets in cancer immunotherapy.[8] Overexpression of these enzymes in the tumor microenvironment leads to tryptophan depletion and the accumulation of immunosuppressive metabolites, thereby facilitating tumor immune escape. Several indole-2-carboxylic acid derivatives have been identified as potent dual inhibitors of IDO1 and TDO.[8] The core indole structure of our compound of interest, coupled with the carboxylic acid at the 2-position, provides a strong basis for its potential inhibitory activity against these enzymes.

Experimental Validation Workflow:

Caption: Workflow for IDO1/TDO Target Validation.

Detailed Protocol: Recombinant Human IDO1/TDO Enzyme Inhibition Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of 4-fluoro-3-methyl-1H-indole-2-carboxylic acid against purified recombinant human IDO1 and TDO enzymes.

-

Materials:

-

Recombinant human IDO1 and TDO enzymes

-

L-Tryptophan (substrate)

-

Ascorbic acid

-

Methylene blue

-

Catalase

-

Potassium phosphate buffer

-

Test compound (4-fluoro-3-methyl-1H-indole-2-carboxylic acid)

-

Positive control inhibitor (e.g., Epacadostat)

-

96-well microplate

-

Plate reader

-

-

Procedure:

-

Prepare a reaction buffer containing potassium phosphate, ascorbic acid, and catalase.

-

Serially dilute the test compound and the positive control in DMSO.

-

In a 96-well plate, add the reaction buffer, L-tryptophan, and methylene blue.

-

Add the diluted test compound, positive control, or DMSO (vehicle control) to the respective wells.

-

Initiate the reaction by adding the recombinant IDO1 or TDO enzyme.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding trichloroacetic acid.

-

Incubate at 60°C for 30 minutes to convert N-formylkynurenine to kynurenine.

-

Measure the absorbance at 480 nm to quantify the kynurenine produced.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value using non-linear regression analysis.

-

Other Potential Oncological Targets

The versatility of the indole scaffold suggests other plausible targets that warrant investigation:

| Target Class | Rationale | Key Validating Experiment |

| Kinases | The indole nucleus is a privileged scaffold for kinase inhibitors, often interacting with the ATP-binding site.[1] | Kinase Glo® Assay |

| Tubulin | Many indole derivatives disrupt microtubule dynamics by inhibiting tubulin polymerization, leading to mitotic arrest and apoptosis.[1][5] | In vitro tubulin polymerization assay |

| DNA Topoisomerases | Indole compounds have been shown to inhibit these enzymes, which are critical for DNA replication and repair.[1] | Topoisomerase-mediated DNA relaxation assay |

| STAT3 | The planar indole ring can interfere with STAT3 dimerization and transcriptional activity.[1] | Western blot for phosphorylated STAT3 (p-STAT3) |

Target Class II: Viral Enzymes

The emergence of drug-resistant viral strains necessitates the discovery of novel antiviral agents. The indole-2-carboxylic acid moiety has shown promise in this area.

Proposed Target: HIV-1 Integrase

Rationale: HIV-1 integrase is a crucial enzyme for the replication of the human immunodeficiency virus.[10] It catalyzes the insertion of the viral DNA into the host genome. Indole-2-carboxylic acid derivatives have been identified as potent HIV-1 integrase strand transfer inhibitors (INSTIs).[7][10][11] The indole core and the C2 carboxyl group can chelate the two Mg2+ ions within the active site of the integrase, which is a key interaction for inhibition.[7][10]

Experimental Validation Workflow:

Caption: Workflow for HIV-1 Integrase Target Validation.

Detailed Protocol: In vitro HIV-1 Integrase Strand Transfer Assay

-

Objective: To measure the ability of 4-fluoro-3-methyl-1H-indole-2-carboxylic acid to inhibit the strand transfer activity of recombinant HIV-1 integrase.

-

Materials:

-

Recombinant HIV-1 integrase

-

Oligonucleotide substrates (donor and target DNA)

-

Reaction buffer containing MgCl2

-

Test compound

-

Positive control (e.g., Raltegravir)

-

DNA gel electrophoresis equipment

-

DNA staining dye (e.g., SYBR Gold)

-

-

Procedure:

-

Pre-incubate the integrase enzyme with the donor DNA to form the enzyme-DNA complex.

-

Add the serially diluted test compound or positive control to the complex and incubate.

-

Initiate the strand transfer reaction by adding the target DNA.

-

Allow the reaction to proceed at 37°C for a defined period.

-

Stop the reaction by adding a stop solution (e.g., EDTA and formamide).

-

Denature the DNA products by heating.

-

Separate the reaction products by denaturing polyacrylamide gel electrophoresis.

-

Stain the gel with a fluorescent DNA dye and visualize the bands.

-

Quantify the intensity of the bands corresponding to the strand transfer product.

-

Calculate the IC50 value of the test compound.

-

Target Class III: Neuro-inflammatory Enzymes

Neurodegenerative diseases often involve complex pathological cascades, including neuro-inflammation. Targeting enzymes within these pathways is a viable therapeutic strategy.

Proposed Target: Monoamine Oxidase A (MAO-A)

Rationale: MAO-A is an enzyme that degrades monoamine neurotransmitters, such as serotonin and dopamine. Its inhibition can lead to increased levels of these neurotransmitters, which is beneficial in conditions like depression and Parkinson's disease. Indole derivatives have been identified as potent MAO-A inhibitors.[6] The indole scaffold of these inhibitors typically binds within the active site of MAO-A, establishing van der Waals contacts with lipophilic amino acid residues.[6]

Experimental Validation Workflow:

Caption: Workflow for MAO-A Target Validation.

Detailed Protocol: MAO-A Inhibition Assay (Fluorometric)

-

Objective: To determine the potency and selectivity of 4-fluoro-3-methyl-1H-indole-2-carboxylic acid as an inhibitor of MAO-A.

-

Materials:

-

Recombinant human MAO-A and MAO-B enzymes

-

MAO substrate (e.g., kynuramine or a commercial fluorogenic substrate)

-

Horseradish peroxidase (HRP)

-

Amplex Red reagent

-

Phosphate buffer

-

Test compound

-

Positive controls (e.g., Clorgyline for MAO-A, Pargyline for MAO-B)

-

96-well black microplate

-

Fluorescence plate reader

-

-

Procedure:

-

In a 96-well plate, add the phosphate buffer and the test compound at various concentrations.

-

Add the MAO-A or MAO-B enzyme and pre-incubate.

-

Prepare a detection mixture containing the MAO substrate, HRP, and Amplex Red.

-

Initiate the reaction by adding the detection mixture to the wells.

-

Incubate the plate at 37°C, protected from light.

-

Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 530 nm Ex / 590 nm Em).

-

The enzymatic reaction produces H2O2, which reacts with Amplex Red in the presence of HRP to generate the fluorescent product, resorufin.

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Determine the IC50 values for both MAO-A and MAO-B to assess potency and selectivity.

-

Conclusion and Future Directions

This guide provides a structured and scientifically grounded approach to elucidating the therapeutic potential of 4-fluoro-3-methyl-1H-indole-2-carboxylic acid. The proposed targets—IDO1/TDO, HIV-1 integrase, and MAO-A—represent high-priority avenues of investigation based on the extensive and promising research on related indole derivatives. The detailed experimental protocols and validation workflows offer a clear roadmap for researchers to systematically evaluate the biological activity of this novel compound. Positive results from these initial studies would pave the way for further preclinical development, including pharmacokinetic profiling, in vivo efficacy studies, and lead optimization to enhance potency, selectivity, and drug-like properties. The versatile indole scaffold continues to be a rich source of therapeutic innovation, and a thorough investigation of this specific derivative is a meritorious scientific endeavor.

References

- Yakkala, P. A., Erram, V., Begum, S. A., & Kamal, A. (2025). Recent developments in the discovery of indole-based scaffolds as promising targeted cancer therapeutics. RSC Publishing.

- Wang, Y.-C., Zhang, W.-L., Zhang, R.-H., Liu, C.-H., Zhao, Y.-L., Yan, G.-Y., Liao, S.-G., Li, Y.-J., & Zhou, M. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules, 28(24), 8020.

- Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. (2020). PubMed.

- Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (n.d.). PMC - PubMed Central.

- Gao, S., et al. (2022).

- Indole Alkaloids and Semisynthetic Indole Derivatives as Multifunctional Scaffolds Aiming the Inhibition of Enzymes Related to Neurodegenerative Diseases – A Focus on Psychotria L. Genus. (2014). Current Topics in Medicinal Chemistry.

- Wang, Y.-C., et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. PubMed.

- Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (n.d.). RSC Publishing.

- Anuradha, Mittal, A., & Sharma, S. (2023). Indole as an emerging scaffold in anticancer drug design. AIP Conference Proceedings.

- Indole: A promising scaffold for the discovery and development of potential anti-tubercular agents. (n.d.). PubMed Central.

- Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein. (2022). PubMed.

- Application of 7-Fluoro-1H-indole in the Development of Anticancer Agents. (n.d.). Benchchem.

- Structure-Activity Relationship of 3-Fluoro-2-Methyl-1H-Indole Analogs as Potent Anticancer Agents. (n.d.). Benchchem.

- Indole-2-carboxylic acid derivatives. (1993).

- octahydroindole-2-carboxylic acid derivatives for drug discovery. (n.d.). Benchchem.

- Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. (n.d.). PMC - NIH.

Sources

- 1. Recent developments in the discovery of indole-based scaffolds as promising targeted cancer therapeutics - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. pubs.aip.org [pubs.aip.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benthamdirect.com [benthamdirect.com]

- 7. mdpi.com [mdpi.com]

- 8. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Synthesis and Derivatization of 4-Fluoro-3-methyl-1H-indole-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. The specific substitution pattern of 4-fluoro-3-methyl-1H-indole-2-carboxylic acid presents a unique building block for the development of novel therapeutics. This technical guide provides a comprehensive overview of the synthetic routes to this core structure and its subsequent derivatization into esters and amides. We will delve into the mechanistic underpinnings of key reactions, provide detailed experimental protocols, and discuss the rationale behind the selection of reagents and conditions. The potential biological significance of the resulting derivatives will also be explored, offering insights for drug discovery and development programs.

Introduction: The Significance of the Indole Scaffold